2-[(2-Methoxyphenyl)methyl]quinoxaline
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Overview
Description
2-[(2-Methoxyphenyl)methyl]quinoxaline is a heterocyclic compound that belongs to the quinoxaline family. Quinoxalines are known for their diverse biological activities and are used in various fields such as pharmaceuticals, agrochemicals, and materials science. The compound features a quinoxaline core substituted with a 2-methoxyphenylmethyl group, which imparts unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[(2-Methoxyphenyl)methyl]quinoxaline typically involves the condensation of 2-methoxybenzylamine with a suitable quinoxaline precursor. One common method is the reaction of 2-methoxybenzylamine with 2,3-dichloroquinoxaline in the presence of a base such as potassium carbonate in an organic solvent like dimethylformamide (DMF). The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications .
Chemical Reactions Analysis
Types of Reactions: 2-[(2-Methoxyphenyl)methyl]quinoxaline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form quinoxaline derivatives with different oxidation states.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced quinoxaline derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Electrophilic substitution using halogens or nucleophilic substitution using amines.
Major Products Formed:
Oxidation: Quinoxaline N-oxides.
Reduction: Reduced quinoxaline derivatives.
Substitution: Halogenated or aminated quinoxaline derivatives.
Scientific Research Applications
2-[(2-Methoxyphenyl)methyl]quinoxaline has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.
Medicine: Explored for its therapeutic potential in treating various diseases, including infections and cancer.
Industry: Utilized in the development of advanced materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 2-[(2-Methoxyphenyl)methyl]quinoxaline involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions. These interactions contribute to its biological activities, including antimicrobial and anticancer effects .
Comparison with Similar Compounds
Quinoxaline: The parent compound with a simpler structure.
Quinazoline: A similar heterocyclic compound with a different nitrogen arrangement.
Phthalazine: Another nitrogen-containing heterocycle with distinct properties.
Comparison: 2-[(2-Methoxyphenyl)methyl]quinoxaline is unique due to the presence of the 2-methoxyphenylmethyl group, which enhances its chemical reactivity and biological activity compared to its simpler analogs. This substitution imparts specific electronic and steric effects, making it a valuable compound for various applications .
Properties
CAS No. |
82500-98-9 |
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Molecular Formula |
C16H14N2O |
Molecular Weight |
250.29 g/mol |
IUPAC Name |
2-[(2-methoxyphenyl)methyl]quinoxaline |
InChI |
InChI=1S/C16H14N2O/c1-19-16-9-5-2-6-12(16)10-13-11-17-14-7-3-4-8-15(14)18-13/h2-9,11H,10H2,1H3 |
InChI Key |
SXQPGBGSYKXYFL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1CC2=NC3=CC=CC=C3N=C2 |
Origin of Product |
United States |
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